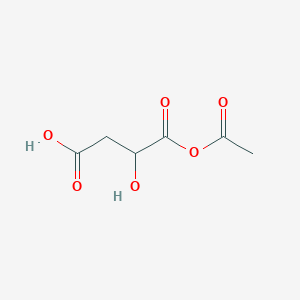

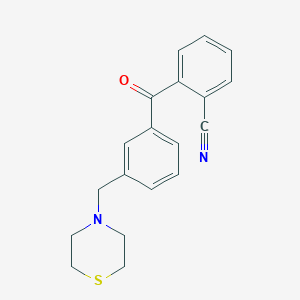

3-(4-Ethoxyphenyl)-3-oxopropanenitrile

概要

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, and Mass Spectrometry) to determine the structure of the compound .Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It may include the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, density, and refractive index .科学的研究の応用

Oxidative Cyclization

3-(4-Ethoxyphenyl)-3-oxopropanenitrile plays a role in oxidative cyclization reactions. For instance, Yılmaz et al. (2008) demonstrated the use of 3-oxopropanenitriles in oxidative cyclization mediated by manganese(III) acetate with 2-thienyl substituted alkenes. This process yielded dihydrofuran-3-carbonitriles, indicating the potential of 3-(4-Ethoxyphenyl)-3-oxopropanenitrile in synthesizing heterocyclic compounds (Yılmaz, Uzunalioğlu, Yakut, & Pekel, 2008).

Radical Addition and Annulation Reactions

The chemical is also significant in radical addition and annulation reactions. For example, Yılmaz et al. (2019) explored the radical addition of 3-oxopropanenitriles to terminal dienes, promoted by cerium(IV) ammonium nitrate and manganese(III) acetate. This process led to the formation of dihydrofuran-3-carbonitriles, underscoring the versatility of 3-(4-Ethoxyphenyl)-3-oxopropanenitrile in organic synthesis (Hocaoglu & Yılmaz, 2019).

Synthesis of Pyrazolo and Pyridine Derivatives

A research study by Arlan, Javahershenas, and Khalafy (2020) utilized 3-oxopropanenitriles in the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives, highlighting its role in creating compounds with potential biological and pharmacological activities (Majidi Arlan, Javahershenas, & Khalafy, 2020).

Synthesis of Polysubstituted Thiopene and Thiadiazole Derivatives

The compound is also instrumental in synthesizing novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives. For instance, Farag, Dawood, and Kandeel (1997) demonstrated the use of 3-(Benzothiazol-2-yl)-3-oxopropanenitrile in the synthesis of these derivatives, illustrating its utility in creating structurally diverse organic compounds (Farag, Dawood, & Kandeel, 1997).

作用機序

Mode of Action

It is possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces .

Biochemical Pathways

It is likely that the compound could influence multiple pathways due to its potential to interact with various targets .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Ethoxyphenyl)-3-oxopropanenitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(4-ethoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-10-5-3-9(4-6-10)11(13)7-8-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZHUVVJWMKTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623739 | |

| Record name | 3-(4-Ethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxyphenyl)-3-oxopropanenitrile | |

CAS RN |

54605-62-8 | |

| Record name | 3-(4-Ethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613265.png)

![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1613272.png)

![4-[4-(Trifluoromethyl)phenyl]phenylacetic acid](/img/structure/B1613276.png)